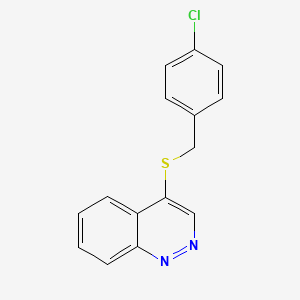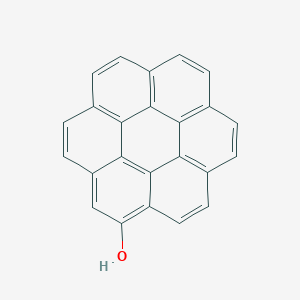![molecular formula C11H8BrN5O2 B15214421 N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide CAS No. 113001-91-5](/img/structure/B15214421.png)
N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties . The structure of this compound includes a pyrrole ring fused with a pyrazine ring, making it a valuable scaffold in medicinal chemistry research.
Métodos De Preparación
The synthesis of N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide typically involves multiple steps. One common method includes the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to achieve the desired pyrrolopyrazine structure.
Análisis De Reacciones Químicas
N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide has several scientific research applications :
Chemistry: It serves as a valuable scaffold for the synthesis of new bioactive molecules.
Biology: The compound’s diverse biological activities make it a potential candidate for studying various biological processes and pathways.
Medicine: Due to its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties, it is being explored for potential therapeutic applications.
Industry: The compound’s unique chemical structure and reactivity make it useful in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide involves its interaction with various molecular targets and pathways . The compound’s pyrrolopyrazine scaffold allows it to bind to specific enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of key biological processes, such as cell proliferation, inflammation, and microbial growth.
Comparación Con Compuestos Similares
N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide can be compared with other pyrrolopyrazine derivatives :
Pyrrolo[1,2-a]pyrazine derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
5H-pyrrolo[2,3-b]pyrazine derivatives: These derivatives show more activity on kinase inhibition.
The uniqueness of N-(7-Bromo-1-oxo-1,2-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity.
Propiedades
Número CAS |
113001-91-5 |
|---|---|
Fórmula molecular |
C11H8BrN5O2 |
Peso molecular |
322.12 g/mol |
Nombre IUPAC |
N-(7-bromo-1-oxo-2H-pyrrolo[1,2-f]pteridin-3-yl)acetamide |
InChI |
InChI=1S/C11H8BrN5O2/c1-5(18)14-11-15-9-8(10(19)16-11)17-3-2-6(12)7(17)4-13-9/h2-4H,1H3,(H2,14,15,16,18,19) |
Clave InChI |
IWOYHVCJJCHQOE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=NC2=C(C(=O)N1)N3C=CC(=C3C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-butoxy-2H-triazolo[4,5-d]pyrimidine](/img/structure/B15214339.png)

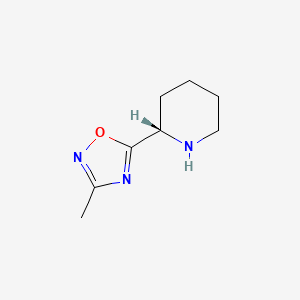
![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dinonyl-](/img/structure/B15214361.png)

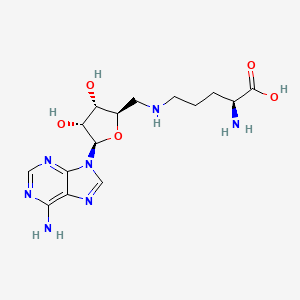
![1-[1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indol-3-yl]ethan-1-one](/img/structure/B15214376.png)
![2-(4-Methylpiperazin-1-yl)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214380.png)
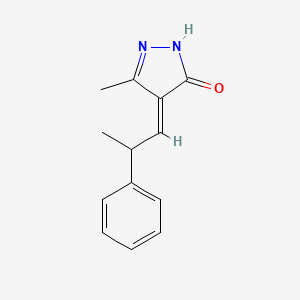
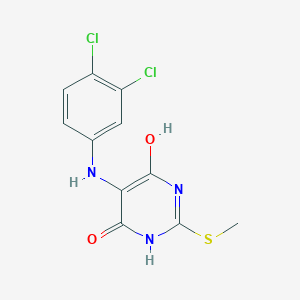

![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one](/img/structure/B15214398.png)
